molecular formula C14H28O7P2 B14760648 2,2'-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide CAS No. 742-72-3

2,2'-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide

Cat. No.: B14760648
CAS No.: 742-72-3
M. Wt: 370.32 g/mol
InChI Key: SFGBLTSSEHLCLG-UHFFFAOYSA-N
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Description

2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C14H28O7P2 It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of appropriate phosphorochloridates with alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the dioxaphosphorinane rings to their corresponding phosphines.

    Substitution: The compound can undergo substitution reactions where the oxygen bridge or the substituents on the dioxaphosphorinane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in phosphine oxides, while reduction yields phosphines.

Scientific Research Applications

2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide involves its interaction with molecular targets through its dioxaphosphorinane rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide
  • 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane

Uniqueness

2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific substituents on the dioxaphosphorinane rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

742-72-3

Molecular Formula

C14H28O7P2

Molecular Weight

370.32 g/mol

IUPAC Name

5-methyl-2-[(5-methyl-2-oxo-5-propyl-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-propyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C14H28O7P2/c1-5-7-13(3)9-17-22(15,18-10-13)21-23(16)19-11-14(4,8-6-2)12-20-23/h5-12H2,1-4H3

InChI Key

SFGBLTSSEHLCLG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CCC)C

Origin of Product

United States

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